[Gly8,Glu22]GLP-1(7,37)-NH2 is a synthetic analog of glucagon-like peptide-1, a hormone involved in glucose metabolism and insulin secretion. This compound is designed to enhance the biological activity and stability of the native glucagon-like peptide-1 by modifying specific amino acid residues. The modification at positions 8 and 22 introduces a glycine and glutamic acid residue, respectively, which are believed to improve receptor binding and metabolic stability.
The compound is derived from the natural glucagon-like peptide-1 sequence, which plays a crucial role in glucose homeostasis. It has been synthesized through various methods including solid-phase peptide synthesis and fragment coupling techniques. Research indicates that this analog exhibits enhanced insulinotropic effects compared to its unmodified counterparts .
[Gly8,Glu22]GLP-1(7,37)-NH2 belongs to the class of peptide hormones known as incretins. These hormones are characterized by their ability to stimulate insulin secretion in response to food intake. The specific modifications in this analog classify it as a glucagon-like peptide-1 receptor agonist, which is significant for therapeutic applications in diabetes management.
The synthesis of [Gly8,Glu22]GLP-1(7,37)-NH2 typically employs solid-phase peptide synthesis (SPPS) combined with fragment coupling strategies. This approach allows for the assembly of the peptide chain in a stepwise manner while ensuring high purity levels.
The molecular structure of [Gly8,Glu22]GLP-1(7,37)-NH2 consists of a sequence of amino acids that form a helical structure, crucial for its biological function. The modifications at positions 8 (glycine) and 22 (glutamic acid) are strategically placed to enhance receptor interaction.
The molecular formula can be represented as C₁₉H₂₉N₅O₄S, with a molecular weight of approximately 405.52 g/mol. The structural integrity is vital for maintaining its biological activity, particularly in receptor binding and signaling pathways.
The primary chemical reactions involving [Gly8,Glu22]GLP-1(7,37)-NH2 include:
The introduction of glycine at position 8 enhances flexibility, while glutamic acid at position 22 may stabilize interactions with the receptor due to its charge properties.
[Gly8,Glu22]GLP-1(7,37)-NH2 functions primarily by activating glucagon-like peptide-1 receptors on target cells:
Studies show that this analog exhibits potent insulinotropic effects with an IC50 value comparable to native GLP-1, indicating strong receptor affinity .
[Gly8,Glu22]GLP-1(7,37)-NH2 is typically presented as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions.
Relevant analyses indicate that modifications do not significantly alter its solubility or stability compared to native GLP-1 .
[Gly8,Glu22]GLP-1(7,37)-NH2 has significant implications in diabetes research and treatment:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2